Methanone,1h-indol-7-yl-2-thienyl-
Description
Methanone,1H-indol-7-yl-2-thienyl- (IUPAC name: (1H-indol-7-yl)(thiophen-2-yl)methanone) is a heterocyclic compound featuring an indole moiety substituted at the 7-position and a thiophene ring at the 2-position, linked via a ketone group. This scaffold is of interest in medicinal and materials chemistry due to the electronic and steric properties imparted by the indole-thiophene hybrid system. Indole derivatives are known for their bioactivity, while thiophene contributes to π-conjugation, enhancing optoelectronic applications .
Properties
Molecular Formula |
C13H9NOS |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1H-indol-7-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C13H9NOS/c15-13(11-5-2-8-16-11)10-4-1-3-9-6-7-14-12(9)10/h1-8,14H |
InChI Key |
JKUSDCHWPMPPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=CS3)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally analogous, differing in substituent positions or functional groups:
Key Observations:
- Functional Groups : Sulfonyl groups (e.g., in ) increase steric bulk and stabilize crystal packing via S=O···H–C interactions, whereas the absence of sulfonyl in the target compound may reduce steric hindrance .
Key Observations:
- Methylation vs. Sulfonation : Methylation (e.g., ) achieves moderate yields (80%), while sulfonation (e.g., ) provides higher yields (85–90%) due to favorable leaving-group kinetics.
- Target Compound Synthesis: While direct synthesis data for Methanone,1H-indol-7-yl-2-thienyl- is unavailable, analogous Friedel-Crafts protocols (e.g., AlCl3-mediated acylation ) are likely applicable.
Crystallographic and Structural Data
X-ray diffraction studies for related compounds reveal:
Key Observations:
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